2,5-Dichlorothiophene-3-sulfonyl chloride

Description

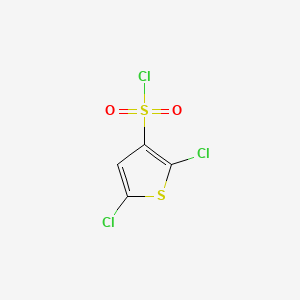

Structure

2D Structure

Properties

IUPAC Name |

2,5-dichlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSHSHZJOWSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371123 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56946-83-9 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and the role of this compound in the synthesis of bioactive molecules. Quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and reaction pathway diagrams.

Introduction

This compound is a heterocyclic sulfonyl chloride derivative that serves as a crucial building block in medicinal chemistry. Its utility lies in the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters. These functional groups are present in a wide array of therapeutic agents, including anti-inflammatory drugs and antiviral compounds. This guide focuses on the practical synthesis of this important intermediate, providing detailed methodologies for its preparation and subsequent use.

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the thiophene ring.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,5-dichlorothiophene. Cool the flask in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (at least 2 equivalents) to the cooled 2,5-dichlorothiophene with continuous stirring. Maintain the temperature below 10°C during the addition.

-

Addition of Thionyl Chloride: After the addition of chlorosulfonic acid is complete, add thionyl chloride dropwise to the reaction mixture. The use of thionyl chloride can help to convert the intermediate sulfonic acid to the desired sulfonyl chloride.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent like hexane.

Quantitative Data

The following table summarizes the physical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 162 | 1.442 | 1.562 |

| This compound | C₄HCl₃O₂S₂ | 251.54 | 256-257 | 1.697 | 1.595 |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents.

Synthesis of Lornoxicam

A notable application is in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). The synthesis begins with the reaction of this compound with methylamine.

Caption: Synthetic pathway to Lornoxicam.

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

This sulfonyl chloride is also utilized in the preparation of N4-(hetero)arylsulfonylquinoxalinones, which have been investigated as potential HIV-1 reverse transcriptase inhibitors. The synthesis involves the reaction of this compound with an appropriate quinoxalinone derivative.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Synthesis and purification workflow.

Safety Considerations

Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching step should be performed slowly and with caution in an ice bath to control the exothermic reaction.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in pharmaceutical development. The chlorosulfonation of 2,5-dichlorothiophene provides a direct route to this compound. This guide offers a comprehensive overview of its synthesis and utility, providing researchers and drug development professionals with the necessary information for its preparation and application in the synthesis of complex bioactive molecules.

2,5-Dichlorothiophene-3-sulfonyl chloride CAS number 56946-83-9

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride

Introduction

This compound, identified by CAS number 56946-83-9, is a significant heteroaryl sulfonyl chloride derivative. It serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonyl chloride group, makes it a versatile reagent for creating complex molecules. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 56946-83-9[1][2][3][4] |

| Molecular Formula | C₄HCl₃O₂S₂[1][2][4] |

| Molecular Weight | 251.54 g/mol [1][2] |

| Appearance | Colorless Liquid[5] |

| Boiling Point | 256-257 °C (lit.)[6] |

| 105 °C at 2 torr[2] | |

| Melting Point | 130 °C[2] |

| Density | 1.697 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.595 (lit.)[6] |

| Flash Point | >110 °C (>230 °F)[6] |

| Storage Temperature | 2-8°C |

| Sensitivity | Moisture sensitive[6] |

| Stability | Stable under normal conditions.[5] |

Synthesis

The primary synthesis route for this compound involves the sulfonation of 2,5-dichlorothiophene. A common method utilizes chlorosulfonic acid, often in the presence of thionyl chloride, to introduce the sulfonyl chloride group onto the thiophene ring.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. vsnchem.com [vsnchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

physical and chemical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride, targeting researchers, scientists, and professionals in drug development. This document details experimental protocols, quantitative data, and relevant synthetic pathways.

Core Compound Properties

This compound is a reactive organosulfur compound, notable as a key intermediate in the synthesis of various heterocyclic compounds, some of which exhibit potential pharmacological activity. Its utility stems from the presence of a sulfonyl chloride group on a dichlorinated thiophene ring, allowing for a range of chemical transformations.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃O₂S₂ | |

| Molecular Weight | 251.54 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 256-257 °C | |

| Density | 1.697 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.595 | |

| CAS Number | 56946-83-9 | |

| InChI Key | JJKSHSHZJOWSEC-UHFFFAOYSA-N |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct chlorosulfonation of 2,5-dichlorothiophene.[2]

Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid.

-

Slowly add 2,5-dichlorothiophene to the cooled chlorosulfonic acid, maintaining a low temperature.

-

To the mixture, add thionyl chloride dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, primarily through reactions involving the sulfonyl chloride group.

Synthesis of Sulfonamides

The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of various biologically active molecules.

Application in the Synthesis of Pharmacologically Relevant Molecules

This compound serves as a key building block for the synthesis of compounds with potential therapeutic applications.

This class of compounds has been investigated for its potential to activate ATP-sensitive potassium channels. The synthesis involves a multi-step process starting from this compound.

Plausible Experimental Protocol:

-

Formation of the Sulfonamide: React this compound with an appropriate amine to form the corresponding sulfonamide.

-

Cyclization: The resulting sulfonamide undergoes a cyclization reaction to form the thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide core. The specific reagents and conditions for this step would depend on the desired substituents. For the title compound, a reaction with a precursor that introduces the isopropylamino group would be necessary.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its physical and chemical properties, coupled with its reactivity, make it a key starting material for the synthesis of a range of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug development. The experimental protocols and synthetic pathways outlined in this guide provide a foundation for its use in a research and development setting.

References

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and characteristic spectroscopic data.

Molecular Structure and Formula

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The molecule is substituted with two chlorine atoms at positions 2 and 5, and a sulfonyl chloride group (-SO₂Cl) at position 3.

Molecular Formula: C₄HCl₃O₂S₂

Molecular Weight: 251.54 g/mol

CAS Number: 56946-83-9

Synonyms: 2,5-dichloro-3-thiophenesulfonyl chloride, 3-Thiophenesulfonyl chloride, 2,5-dichloro-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 256-257 °C | |

| Density | 1.697 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.595 |

Synthesis of this compound

The primary method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene. This reaction is a key step in the synthesis of Lornoxicam.[2][3][4]

Experimental Protocol: Chlorosulfonation of 2,5-Dichlorothiophene

This protocol is based on procedures described in the synthesis of Lornoxicam intermediates.[2][3][4]

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with a stirring bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place 2,5-dichlorothiophene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of chlorosulfonic acid and thionyl chloride to the stirred 2,5-dichlorothiophene via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Spectroscopic Data and Characterization

The following sections detail the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton at the 4-position of the thiophene ring.

-

Expected Chemical Shift (δ): 7.3-7.5 ppm (singlet). The downfield shift is due to the deshielding effects of the adjacent chlorine and sulfonyl chloride groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the thiophene ring.

-

Expected Chemical Shifts (δ):

-

C2 & C5 (bearing Cl): ~130-135 ppm

-

C3 (bearing SO₂Cl): ~140-145 ppm

-

C4 (bearing H): ~125-130 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group and the dichlorothiophene ring.

-

Characteristic Absorptions:

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 250, 252, 254 due to the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the species with three ³⁵Cl atoms.

-

Major Fragmentation Pathways:

-

Loss of Cl radical from the sulfonyl chloride group: [M - 35]⁺ and [M - 37]⁺

-

Loss of SO₂: [M - 64]⁺

-

Loss of SO₂Cl: [M - 99]⁺

-

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Caption: Synthesis of this compound.

Caption: Structure of this compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]

- 3. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. acdlabs.com [acdlabs.com]

Spectroscopic Profile of 2,5-Dichlorothiophene-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for the compound 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS No: 56946-83-9). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents the available mass spectrometry data and outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecule.

Core Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern arising from the presence of three chlorine atoms.

| Parameter | Value | Interpretation |

| Molecular Weight | 251.54 g/mol | The nominal mass of the compound. |

| Major Fragment Ion (m/z) | [Data not available] | Fragmentation patterns would provide structural information. |

| Isotopic Pattern | [Data not available] | The presence of three chlorine atoms (35Cl and 37Cl isotopes) will result in a characteristic M, M+2, M+4, and M+6 pattern. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining NMR, IR, and MS spectra for sulfonyl chloride compounds like this compound. These protocols are based on standard laboratory practices for reactive and halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Due to the reactive nature of sulfonyl chlorides, an inert, anhydrous deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) should be used.

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-10 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is gently pressed on top to create a thin, uniform film.

-

Alternatively, for a solid sample, a KBr pellet can be prepared. A small amount of the sample is ground with dry KBr powder and pressed into a transparent pellet using a hydraulic press.

-

Given the compound's reactivity, Attenuated Total Reflectance (ATR) is a suitable technique. A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and provide structural information.

Methodology:

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

-

-

Mass Analysis and Detection:

-

A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

reactivity of the sulfonyl chloride group on a thiophene ring

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group on a Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of thiophenesulfonyl chlorides, crucial intermediates in the synthesis of pharmaceuticals and functional materials. The document details key reactions, influencing factors, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction to Thiophenesulfonyl Chlorides

Thiophene, an aromatic heterocycle, is a prominent scaffold in medicinal chemistry.[1] When functionalized with a sulfonyl chloride (-SO₂Cl) group, it becomes a versatile building block. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity allows for the synthesis of diverse derivatives, most notably sulfonamides, which are a class of compounds with significant biological activity.[1] The stability and reactivity of thiophenesulfonyl chlorides can be influenced by the position of the sulfonyl group on the ring and the presence of other substituents.[3][4][5]

Synthesis of Thiophenesulfonyl Chlorides

The preparation of thiophenesulfonyl chlorides can be achieved through several methods. The choice of method often depends on the stability of the starting thiophene derivative, especially its sensitivity to strong acids.

Common Synthetic Routes:

-

Chlorosulfonation with Chlorosulfuric Acid: This is a traditional method but can lead to polymerization or rearrangement for acid-sensitive thiophenes.

-

Reaction with DMF-SO₂Cl₂ Complex: A 1:1 N,N-dimethylformamide-sulfuryl chloride complex offers a milder, one-step alternative for direct chlorosulfonation, suitable for various thiophene derivatives.[6]

-

Oxidation of Thiols: The oxidation of the corresponding thiophenethiol is another route. Reagents like trichloroisocyanuric acid can be used for this transformation.[7][8]

Key Reactions and Reactivity

The reactivity of the thiophenesulfonyl chloride group is dominated by nucleophilic substitution at the electrophilic sulfur atom. Other important transformations include reduction and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for thiophenesulfonyl chlorides involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion.

The reaction with primary or secondary amines is one of the most important transformations, yielding thiophenesulfonamides. This reaction is fundamental for the synthesis of many biologically active molecules.[1] The reaction proceeds readily, often at room temperature, and may be carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[9][10][11]

Thiophene-2-sulfonyl chloride has been shown to react with a variety of amines to form the corresponding sulfonamides.[3]

Thiophenesulfonyl chlorides are sensitive to moisture and react with water to hydrolyze into the corresponding thiophenesulfonic acids.[4][5] This reaction underscores the need for anhydrous conditions during storage and handling to maintain the reagent's integrity.[12][13]

Reduction Reactions

The sulfonyl chloride group can be reduced to afford thiols, which are valuable synthetic intermediates.

Powerful reducing agents are required for the direct reduction of sulfonyl chlorides to thiols. Common methods include the use of zinc dust in sulfuric acid or lithium aluminum hydride (LiAlH₄).[14][15][16] The reaction with zinc and acid is a classical method for preparing thiophenols from their sulfonyl chloride precursors.[14]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods utilize sulfonyl chlorides as coupling partners in transition-metal-catalyzed reactions, where the sulfonyl chloride group can act as a leaving group.

Thiophenesulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.[17][18] This desulfinative coupling provides a powerful method for the arylation or vinylation of the thiophene ring at the position of the former sulfonyl chloride group. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.[19][20]

Factors Influencing Reactivity

The reactivity of the sulfonyl chloride group is modulated by electronic and steric factors.

-

Position on the Thiophene Ring: Kinetic studies on the reactions of 2-thiophenesulfonyl chloride and 3-thiophenesulfonyl chloride with anilines in methanol have been reported, indicating differences in reactivity based on the substituent position.[21] Generally, the electronic environment of the C2 position differs from the C3 position in thiophene, which translates to different reactivity profiles for the attached functional groups.

-

Ring Substituents: Electron-withdrawing groups on the thiophene ring increase the electrophilicity of the sulfonyl sulfur atom, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity.[22]

Quantitative Data Summary

The following tables summarize yields for key reactions of thiophenesulfonyl chlorides reported in the literature.

Table 1: Synthesis of Thiophenesulfonyl Chlorides via DMF-SO₂Cl₂ Complex[6]

| Thiophene Derivative | Product | Yield (%) |

| Thiophene | 2-Thiophenesulfonyl chloride | 74 |

| 2-Methylthiophene | 5-Methyl-2-thiophenesulfonyl chloride | 78 |

| 2-Chlorothiophene | 5-Chloro-2-thiophenesulfonyl chloride | 88 |

| 2-Bromothiophene | 5-Bromo-2-thiophenesulfonyl chloride | 86 |

| 2-Phenylthiophene | 5-Phenyl-2-thiophenesulfonyl chloride | 60 |

Table 2: Reduction of Sulfonyl Chlorides to Thiols

| Sulfonyl Chloride | Reducing System | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | Zn / H₂SO₄ | Thiophenol | 91 | [14] |

| Arenesulfonyl chlorides | Triphenylphosphine | Arylthiols | 80-95 | [23] |

Note: Specific yield data for the reduction of thiophenesulfonyl chloride can vary. The provided data for benzenesulfonyl chloride is illustrative of a typical procedure.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Sulfonyl Chlorides[17]

| Sulfonyl Chloride | Boronic Acid | Product | Yield (%) |

| p-Toluenesulfonyl chloride | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 1-Naphthalenesulfonyl chloride | Phenylboronic acid | 1-Phenylnaphthalene | 96 |

| Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |

| Benzenesulfonyl chloride | 2-Thiopheneboronic acid | 2-Phenylthiophene | 82 |

Note: This table demonstrates the general applicability of sulfonyl chlorides in Suzuki-Miyaura coupling. The reaction is also applicable to thiophenesulfonyl chlorides.

Detailed Experimental Protocols

Protocol for Synthesis of 2-Thiophenesulfonyl Chloride using DMF-SO₂Cl₂ Complex[6]

-

Complex Formation: Freshly distilled sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled N,N-dimethylformamide (DMF, 9.5 g, 0.13 mol). The temperature is maintained below 25 °C during the addition. The resulting solid complex is held at this temperature for an additional 30 minutes.

-

Reaction: Thiophene (8.4 g, 0.1 mol) is added to the complex. The mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.

-

Workup: The viscous brown mixture is cooled and poured into ice water. The aqueous mixture is extracted with chloroform (CHCl₃).

-

Purification: The chloroform solution is washed successively with water, 5% NaHCO₃ solution, and water, then dried. The solvent is evaporated, and the remaining liquid is distilled in vacuo to yield 2-thiophenesulfonyl chloride.

Protocol for General Sulfonamide Formation[3]

-

Reaction Setup: Thiophene-2-sulfonyl chloride is dissolved in a suitable solvent (e.g., diethyl ether or THF).

-

Amine Addition: The amine (approximately 2 molar equivalents) is added to the solution. If the amine is a solid, it may be dissolved in the same solvent. The reaction is often exothermic.

-

Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is treated with water. The resulting sulfonamide may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.

-

Purification: The crude sulfonamide is washed with dilute acid (to remove excess amine) and then with water. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for Reduction of a Sulfonyl Chloride to a Thiol using Zinc and Sulfuric Acid[14]

-

Reaction Setup: A mixture of cracked ice (7.2 kg) and concentrated sulfuric acid (2.4 kg) is prepared in a large round-bottom flask, keeping the temperature between -5 °C and 0 °C with an ice-salt bath.

-

Substrate Addition: Crude benzenesulfonyl chloride (600 g, 3.4 moles) is gradually introduced over 30 minutes with mechanical stirring.

-

Zinc Addition: Zinc dust (1.2 kg, 16.5 atoms) is added in portions, ensuring the temperature does not rise above 0 °C. The mixture is stirred for an additional 1-1.5 hours at this temperature.

-

Reduction: The ice bath is removed, and the mixture is allowed to warm. A reflux condenser is attached. The reaction can become vigorous. After the initial reaction subsides, the mixture is heated to boiling and refluxed with continued stirring for 4-7 hours until the solution becomes clear.

-

Isolation: The resulting thiophenol is isolated by steam distillation. The product is separated from the aqueous layer and dried with a drying agent like calcium chloride.

-

Purification: The crude thiol is purified by vacuum distillation.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiophen-2-ylmethanesulfonyl chloride | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

- 12. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. 2-Thiophenesulfonyl chloride | 16629-19-9 [amp.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide: Electrophilicity and Reactivity of 2,5-Dichlorothiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves as a versatile reagent in organic synthesis. Its electrophilic nature, stemming from the electron-withdrawing sulfonyl chloride group and the substituted thiophene ring, makes it a valuable building block for the synthesis of a variety of compounds, particularly sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the electrophilicity, reactivity, and synthetic applications of this compound, with a focus on its relevance in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃O₂S₂ | [1] |

| Molecular Weight | 251.54 g/mol | [1] |

| Appearance | Colorless viscous oil | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | 1.384 g/mL at 25 °C (for benzenesulfonyl chloride, as a proxy) | [1] |

| Solubility | Soluble in organic solvents, reacts with water | [1] |

Electrophilicity and Reactivity

The electrophilicity of this compound is a key determinant of its chemical behavior. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.

The general reactivity of sulfonyl chlorides can be understood through the following reaction scheme:

Caption: General reaction of a sulfonyl chloride with a nucleophile.

Factors Influencing Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups on the aromatic or heterocyclic ring increase the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, electron-donating groups decrease reactivity.

-

Steric Hindrance: Bulky substituents on the sulfonyl chloride or the nucleophile can hinder the reaction.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Solvent: The choice of solvent can influence the reaction rate and mechanism.

While specific kinetic data for this compound is unavailable, studies on arenesulfonyl chlorides have shown a positive ρ value in Hammett plots for the chloride-chloride exchange reaction, indicating that electron-withdrawing substituents accelerate the reaction. This suggests that the two chlorine atoms on the thiophene ring of the title compound likely enhance its electrophilicity.

Synthetic Applications

This compound is a key intermediate in the synthesis of various organic molecules, most notably sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore in many drugs.

Caption: Synthesis of sulfonamides from this compound.

The following is a general protocol for the synthesis of sulfonamides, which can be adapted for this compound.

-

Dissolve the aromatic amine (1 equivalent) in a mixture of acetone and pyridine.

-

To this solution, add benzenesulfonyl chloride (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.[2]

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base affords sulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Caption: Synthesis of sulfonate esters.

The following is a general procedure for the synthesis of sulfonate esters.

-

Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Add a base, such as pyridine (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonate ester.

Applications in Drug Development

Derivatives of this compound, particularly sulfonamides, have shown significant potential in drug development, most notably as carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Thiophene-based sulfonamides have been extensively studied as carbonic anhydrase inhibitors.[3][4] The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition. The thiophene ring and its substituents can interact with other residues in the active site, influencing the potency and selectivity of the inhibitor.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Studies on thiophene-based sulfonamides as carbonic anhydrase inhibitors have revealed several key SAR insights:

-

Sulfonamide Group: The primary sulfonamide group is essential for potent inhibition as it directly coordinates with the active site zinc ion.[5]

-

Thiophene Ring: The thiophene ring serves as a scaffold and its substituents can be modified to optimize binding affinity and selectivity for different CA isozymes.[3][4]

-

Substituents: The nature and position of substituents on the thiophene ring can significantly impact the inhibitory activity. For instance, different substitution patterns can lead to selectivity for specific CA isoforms, which is crucial for developing targeted therapies.[6]

Quantitative data on the inhibitory activity of various thiophene-based sulfonamides against different carbonic anhydrase isozymes are summarized in Table 2.

| Compound | Target Isozyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Thiophene-based sulfonamide 1 | hCA-I | 69 | 66.49 ± 17.15 | [3] |

| Thiophene-based sulfonamide 1 | hCA-II | 23.4 | 74.88 ± 20.65 | [3] |

| Thiophene-based sulfonamide 4 | hCA-I | >70,000 | 234.99 ± 15.44 (µM) | [3] |

| Thiophene-based sulfonamide 4 | hCA-II | 1405 | 38.04 ± 12.97 (µM) | [3] |

Note: The specific structures for compounds 1 and 4 are detailed in the cited reference.

Conclusion

This compound is a highly reactive electrophile with significant utility in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. While direct quantitative data on its electrophilicity is limited, its structural features suggest a high degree of reactivity. The derivatives of this compound, especially sulfonamides, have demonstrated promising biological activity as carbonic anhydrase inhibitors, making it a valuable scaffold for drug discovery and development. Further kinetic and computational studies are warranted to provide a more detailed quantitative understanding of the electrophilicity of this compound and to guide the rational design of novel therapeutic agents.

References

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document outlines the primary starting materials, detailed experimental methodologies, and relevant chemical data, presented in a clear and accessible format for laboratory professionals.

Core Starting Materials

The synthesis of this compound primarily commences from 2,5-dichlorothiophene. The procurement or synthesis of this starting material is the initial critical step.

Synthesis of 2,5-Dichlorothiophene

There are two main routes to obtain 2,5-dichlorothiophene:

-

Direct Chlorination of Thiophene: This method involves the direct reaction of thiophene with chlorine. The process can yield a mixture of chlorinated thiophenes, including mono-, di-, tri-, and tetrachlorinated products, as well as addition products.[1] Subsequent purification is necessary to isolate the desired 2,5-dichlorothiophene.

-

Chlorination of 2-Chlorothiophene: A more selective method involves the reaction of 2-chlorothiophene with chlorine.[1] This process is reported to yield a dichlorothiophene fraction that is substantially pure 2,5-dichlorothiophene, simplifying the purification process.[1] The reaction is typically followed by treatment with an alkali to decompose any chlorine addition products before distillation.[1]

A summary of the starting materials for the synthesis of 2,5-dichlorothiophene is provided in the table below.

| Starting Material | Reagent(s) | Key Reaction | Reference |

| Thiophene | Chlorine (Cl₂) | Direct Chlorination | [1] |

| 2-Chlorothiophene | Chlorine (Cl₂) | Chlorination | [1] |

Synthesis of this compound

The principal method for the synthesis of this compound is the chlorosulfonation of 2,5-dichlorothiophene.

Chlorosulfonation Reaction

This electrophilic substitution reaction introduces a sulfonyl chloride group onto the thiophene ring.

Caption: Synthetic pathway for this compound.

The primary reagent for this transformation is chlorosulfonic acid (ClSO₃H).[2] Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid.[2] It is important to note that the reaction of 2,5-dichlorothiophene with chlorosulfonic acid can result in a mixture of products, including 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide after treatment with ammonia.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for chlorosulfonation of aromatic compounds.

Materials and Equipment

| Reagent/Material | Grade |

| 2,5-Dichlorothiophene | ≥98% |

| Chlorosulfonic Acid | Reagent Grade |

| Thionyl Chloride (optional) | Reagent Grade |

| Dichloromethane (or other suitable solvent) | Anhydrous |

| Ice | |

| Saturated Sodium Bicarbonate Solution | |

| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | |

| Round-bottom flask with a magnetic stirrer | |

| Dropping funnel | |

| Condenser with a drying tube | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser fitted with a drying tube, place 2,5-dichlorothiophene.

-

Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.

-

Addition of Reagent: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 2,5-dichlorothiophene. The rate of addition should be controlled to maintain the internal temperature below 10 °C. The molar ratio of chlorosulfonic acid to 2,5-dichlorothiophene is typically in excess for the acid.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The reaction mixture may then be allowed to slowly warm to room temperature and stirred for an additional period to ensure completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Washing: Combine the organic extracts and wash successively with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of the final product.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₃O₂S₂ | [4] |

| Molecular Weight | 251.54 g/mol | [4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 256-257 °C | [4] |

| Density | 1.697 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.595 | [4] |

| CAS Number | 56946-83-9 | [4] |

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is a particularly hazardous step and should be performed with extreme caution.

-

2,5-Dichlorothiophene and its derivatives should be handled with care, as chlorinated organic compounds can be toxic.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to Dichlorothiophene Sulfonyl Chlorides: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorothiophene sulfonyl chlorides are a class of organosulfur compounds that have garnered significant interest as versatile building blocks in medicinal chemistry and materials science. Their history is intrinsically linked to the discovery of thiophene by Viktor Meyer in 1882. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of various dichlorothiophene sulfonyl chloride isomers. Detailed experimental protocols for their preparation are outlined, and a comparative analysis of their quantitative data is presented. Furthermore, this document explores their applications, particularly in the context of drug development, and visualizes key synthetic pathways.

Introduction: A Historical Perspective

The journey of dichlorothiophene sulfonyl chlorides begins with the discovery of thiophene itself. In 1882, Viktor Meyer, while demonstrating a lecture experiment on benzene, observed that a sample of benzene derived from coal tar gave a positive indophenin reaction (a color reaction with isatin and sulfuric acid), whereas pure synthetic benzene did not. This led him to isolate the sulfur-containing impurity responsible for the reaction, which he named "thiophene"[1]. Meyer's subsequent extensive research into the chemistry of thiophene laid the foundation for the exploration of its derivatives.

The introduction of sulfonyl chloride groups onto the thiophene ring, a process known as chlorosulfonation, became a key transformation for creating reactive intermediates. While the exact date of the first synthesis of a dichlorothiophene sulfonyl chloride is not definitively documented in readily available literature, early investigations into the sulfonation and chlorosulfonation of thiophene and its halogenated derivatives paved the way for their preparation. The development of robust chlorosulfonation reagents and methodologies in the 20th century enabled the synthesis of a variety of substituted thiophene sulfonyl chlorides, including the dichlorinated isomers. These compounds proved to be valuable precursors for the synthesis of sulfonamides and other derivatives with potential biological activity.

Synthesis of Dichlorothiophene Sulfonyl Chloride Isomers

The primary method for the synthesis of dichlorothiophene sulfonyl chlorides is the direct chlorosulfonation of the corresponding dichlorothiophene. This electrophilic substitution reaction typically employs chlorosulfonic acid, often in the presence of a catalyst or co-reagent. The regioselectivity of the reaction is influenced by the substitution pattern of the starting dichlorothiophene.

Below are the generalized synthetic pathways for the preparation of various dichlorothiophene sulfonyl chloride isomers.

Logical Relationship of Synthesis

Caption: General overview of dichlorothiophene sulfonyl chloride synthesis.

Experimental Protocols

General Procedure for Chlorosulfonation of Dichlorothiophenes

Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Appropriate dichlorothiophene isomer

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Ice

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0°C in an ice bath.

-

Slowly add the dichlorothiophene to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will vary depending on the isomer).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product can be collected by filtration or the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic extracts with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorothiophene sulfonyl chloride.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Synthesis of 2,4,5-Trichlorothien-3-ylsulfonyl chloride from 2,5-Dichlorothien-3-yl-sulfonyl chloride

This procedure demonstrates a further chlorination of a dichlorothiophene sulfonyl chloride.

Materials:

-

2,5-Dichlorothien-3-yl-sulfonyl chloride (63 g, 0.25 mol)

-

Sulfur monochloride (0.5 g)

-

Sulfuryl chloride (25 g)

-

Aluminum trichloride (0.5 g)

-

Methylene chloride

-

Hexane

Procedure:

-

A mixture of 2,5-dichlorothien-3-yl-sulfonyl chloride, sulfur monochloride, and sulfuryl chloride was heated under reflux.

-

To the refluxing reaction, a solution of aluminum trichloride in sulfuryl chloride was added dropwise.

-

The reaction mixture was then heated under reflux for 3 hours.

-

After cooling, the mixture was diluted with 400 ml of cold water and extracted with methylene chloride.

-

The methylene chloride extracts were washed with water, saturated aqueous sodium bicarbonate, and then dried over magnesium sulfate.

-

The solvent was removed to give 62 g of 2,4,5-trichlorothien-3-ylsulfonyl chloride, which was crystallized from hexane as a solid with a melting point of 55°C[2].

Quantitative Data of Dichlorothiophene Sulfonyl Chloride Isomers

The physical and chemical properties of dichlorothiophene sulfonyl chlorides vary depending on the substitution pattern of the chlorine atoms and the sulfonyl chloride group on the thiophene ring.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,3-Dichlorothiophene-5-sulfonyl chloride | 126714-85-0 | C₄HCl₃O₂S₂ | 251.54 | 54-58 | 338.7±42.0 | 1.803±0.06 | 1.607 |

| 3,4-Dichlorothiophene-2-sulfonyl chloride | 439898-68-7 | C₄HCl₃O₂S₂ | 251.52 | - | 343.0±42.0 | 1.803±0.06 | - |

| 2,4-Dichlorothiophene-5-sulfonyl chloride | - | C₄HCl₃O₂S₂ | 251.54 | - | - | - | - |

| 4,5-Dichlorothiophene-2-sulfonyl chloride | 126714-85-0 | C₄HCl₃O₂S₂ | 251.54 | 54-58 | 338.7±42.0 | 1.803±0.06 | 1.607 |

| This compound | 56946-83-9 | C₄HCl₃O₂S₂ | 251.54 | - | 256-257 | 1.697 | 1.595 |

Spectroscopic Data

The structural characterization of dichlorothiophene sulfonyl chlorides relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This compound

-

¹H NMR: A single proton signal is expected in the aromatic region, with its chemical shift influenced by the adjacent chloro and sulfonyl chloride groups.

-

¹³C NMR: Four distinct carbon signals are expected, with their chemical shifts indicating the electronic environment within the thiophene ring.

-

IR Spectroscopy: Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the SO₂Cl group. The isotopic pattern of chlorine will also be evident.

4,5-Dichlorothiophene-2-sulfonyl chloride

-

¹H NMR: A single proton signal is expected in the aromatic region.

-

¹³C NMR: Four distinct carbon signals are expected.

-

IR Spectroscopy: Similar to other sulfonyl chlorides, strong S=O stretching bands will be present.

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak and fragmentation patterns consistent with the structure.

Detailed spectral data for all isomers is not consistently available across the searched literature. Researchers should refer to specific experimental reports for detailed assignments.

Applications in Drug Development and Medicinal Chemistry

Dichlorothiophene sulfonyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly sulfonamides. The thiophene ring is a well-established bioisostere for the benzene ring in many drug molecules, often leading to improved pharmacokinetic and pharmacodynamic properties.

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides from dichlorothiophene sulfonyl chlorides.

Derivatives of thiophene sulfonamides have been investigated for a variety of therapeutic applications, including as:

-

Antimicrobial agents: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs.

-

Anticancer agents: Certain sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases, which are involved in tumor progression[3].

-

Enzyme inhibitors: The thiophene sulfonyl group can be tailored to interact with the active sites of various enzymes.

While specific signaling pathways directly modulated by dichlorothiophene sulfonyl chlorides themselves are not extensively documented, their sulfonamide derivatives are designed to target specific biological pathways involved in disease. For instance, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio bacteria, a cell-to-cell communication system that controls virulence factors[1]. This highlights the potential of dichlorothiophene sulfonyl chloride-derived compounds in the development of novel anti-infective agents that target bacterial communication rather than growth.

Conclusion

Dichlorothiophene sulfonyl chlorides represent a significant class of chemical intermediates with a rich history rooted in the fundamental discoveries of thiophene chemistry. Their synthesis, primarily through the chlorosulfonation of dichlorothiophenes, provides access to a range of isomers with distinct properties. While a comprehensive historical account of the first synthesis of each isomer remains to be fully elucidated, their importance in contemporary organic synthesis, particularly in the construction of novel sulfonamides for drug discovery, is well-established. Future research in this area will likely focus on the development of more selective and efficient synthetic methods, a more thorough characterization of all isomers, and the exploration of their derivatives in targeting a wider range of biological pathways for therapeutic intervention.

References

A Technical Guide to 2,5-Dichlorothiophene-3-sulfonyl chloride: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichlorothiophene-3-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details available chemical suppliers, provides in-depth experimental protocols for its synthesis and subsequent reactions, and explores its application in drug discovery, particularly in the development of enzyme inhibitors.

Chemical Suppliers and Properties

This compound is commercially available from a number of suppliers. The table below summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 56946-83-9 | Sigma-Aldrich, Thermo Fisher Scientific |

| Molecular Formula | C₄HCl₃O₂S₂ | Sigma-Aldrich, Thermo Fisher Scientific |

| Molecular Weight | 251.54 g/mol | Sigma-Aldrich, Thermo Fisher Scientific |

| Purity | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific |

| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 256-257 °C (lit.) | Sigma-Aldrich |

| Density | 1.697 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.595 (lit.) | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Table 1: Physical and Chemical Properties of this compound.

A non-exhaustive list of suppliers is provided below. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

| Amerigo Scientific | --INVALID-LINK-- |

| Xiamen Hisunny Chemical Co.,Ltd | Not Available |

Table 2: Selected Suppliers of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 2,5-dichlorothiophene. The reaction with chlorosulfonic acid is a common method.[1]

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Methylene chloride

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a stirrer, place 2,5-dichlorothiophene. Cool the flask in an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid to the cooled and stirred 2,5-dichlorothiophene. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

-

Extraction: Extract the aqueous mixture with methylene chloride.

-

Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as hexane.

Note: If the sulfonic acid is formed as the primary product, it can be converted to the sulfonyl chloride by reacting with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

Synthesis of Sulfonamides from this compound

A primary application of this compound is the synthesis of sulfonamides, which are important pharmacophores.[2][3]

Materials:

-

This compound

-

Primary or secondary amine

-

Acetonitrile (or other suitable solvent)

-

Triethylamine (or other non-nucleophilic base)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: Dissolve the amine in acetonitrile in a round-bottom flask and add triethylamine.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound in acetonitrile to the amine solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant potential in drug discovery, particularly as inhibitors of enzymes such as carbonic anhydrase and HIV-1 reverse transcriptase.

Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[4][5][6] Overexpression of certain CA isoforms is associated with various diseases, including glaucoma and cancer, making them attractive drug targets. The sulfonamide moiety of the inhibitors coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Caption: Inhibition of Carbonic Anhydrase by Thiophene Sulfonamides.

HIV-1 Reverse Transcriptase Inhibition

Certain sulfonamide derivatives synthesized from this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7][8][9] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV life cycle.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery workflow typically involves several stages, from initial library synthesis to lead optimization.

Caption: Drug Discovery Workflow Utilizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2- d]pyrimidine non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 2,5-Dichlorothiophene-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dichlorothiophene-3-sulfonyl chloride as a key reagent in the synthesis of a diverse range of sulfonamides. The protocols detailed below are intended to serve as a foundational guide for the preparation of novel sulfonamide derivatives for applications in medicinal chemistry and drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,5-dichlorothiophene-3-sulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The thiophene ring can act as a bioisosteric replacement for a benzene ring, potentially improving the pharmacological profile of a drug candidate.[1] Sulfonamides derived from this reagent have shown promise as anticancer agents, with some exhibiting inhibitory activity against cancer cell lines.[1]

General Synthesis of Sulfonamides

The most common method for the synthesis of sulfonamides from this compound involves its reaction with a primary or secondary amine in the presence of a base. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is generally high-yielding and can be performed under mild conditions.

A general reaction scheme is as follows:

Caption: General reaction for sulfonamide synthesis.

The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of DMF and THF are frequently used.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,5-dichlorothiophene-3-sulfonamides

This protocol describes a general method for the reaction of this compound with various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in DCM (10 mL).

-

Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 mmol) in DCM (5 mL) to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated sodium bicarbonate solution (1 x 10 mL), and finally with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5-dichlorothiophene-3-sulfonamide.

-

Characterize the final product using NMR, IR, and mass spectrometry.